LMP-2 protein
Description
Overview of Epstein-Barr Virus (EBV) Latency and Associated Proteins
Epstein-Barr Virus establishes different patterns of gene expression during latent infection, referred to as latency programs. These programs involve the expression of a distinct subset of viral proteins and non-coding RNAs, allowing the virus to persist in various cell types and evade immune detection. Four main latency types have been described: Type 0, Type I, Type II, and Type III. researchgate.netresearchgate.net
The specific set of latency-associated proteins expressed varies depending on the latency type and the host cell type (primarily B cells and epithelial cells). These proteins include the Epstein-Barr Nuclear Antigens (EBNAs) and the Latent Membrane Proteins (LMPs). researchgate.netencyclopedia.pubnih.govbiorxiv.org
| EBV Latency Type | Key Protein Expression Profile | Associated Cell Types/Conditions |
| Type 0 | EBERs (non-coding RNAs), few if any proteins | Resting memory B cells |
| Type I | EBNA1, EBERs, BARTs (non-coding RNAs) | Burkitt's Lymphoma (in vivo), some gastric carcinomas |
| Type II | EBNA1, LMP1, LMP2 (LMP2A/LMP2B), EBERs, BARTs | Hodgkin's Lymphoma, Nasopharyngeal Carcinoma, some gastric carcinomas |
| Type III | EBNA1, EBNA2, EBNA3A, EBNA3B, EBNA3C, EBNA-LP, LMP1, LMP2 (LMP2A/LMP2B), EBERs, BARTs | Lymphoblastoid Cell Lines (in vitro), Post-transplant Lymphoproliferative Disorder |
LMP2 is expressed in Type II and Type III latency programs. researchgate.netresearchgate.netencyclopedia.pubnih.gov It is transcribed from two different promoters, giving rise to two isoforms: LMP2A and LMP2B. nih.govwikipedia.orgpitt.edunih.gov These isoforms share common exons but differ in their first exon, with LMP2A possessing an additional N-terminal cytoplasmic signaling domain that is absent in LMP2B. nih.govwikipedia.orgpitt.edu
Significance of LMP2 Protein in EBV Biology and Host Cell Interactions
LMP2 plays a critical role in maintaining EBV latency and modulating host cell signaling pathways, particularly in B lymphocytes. The most extensively studied isoform, LMP2A, is known for its ability to interfere with B-cell receptor (BCR) signaling. nih.govwikipedia.orgpitt.eduuniprot.orgresearchgate.netplos.orgasm.orgnih.gov By mimicking an activated BCR, LMP2A can block signal transduction that would normally occur upon BCR engagement, thereby preventing the activation of the viral lytic cycle, which is typically triggered by BCR signaling in infected B cells. nih.govwikipedia.orguniprot.orgasm.orgnih.gov
LMP2A achieves this by associating with and interfering with the activity of cellular tyrosine kinases such as LYN and SYK, which are key components of the BCR signaling pathway. nih.govwikipedia.orguniprot.orgnih.gov This interference can involve recruiting these kinases and targeting them for degradation or sequestering them away from the BCR complex. nih.govuniprot.org Furthermore, LMP2A can block the translocation of the BCR into lipid rafts, inhibiting downstream signaling. uniprot.org
Beyond preventing lytic reactivation, LMP2A contributes to the survival and proliferation of infected B cells. plos.orgnih.govcaister.com The BCR-like signal provided by LMP2A is thought to mimic the tonic signaling required for B cell survival, allowing immunoglobulin-negative cells to persist. uniprot.orgplos.org Studies using recombinant EBV lacking LMP2A have shown decreased activation, proliferation, and survival of infected B cells, highlighting its importance in the early stages of infection and efficient long-term growth in vitro. plos.org
While the function of LMP2B is less well-defined, research suggests it may act as a negative regulator of LMP2A activity. pitt.eduuniprot.orgresearchgate.netasm.orgnih.gov LMP2B has been shown to colocalize with LMP2A and can interfere with LMP2A phosphorylation and modulate its effects on BCR signaling and calcium mobilization. asm.orgnih.gov
LMP2A and LMP2B are frequently expressed in EBV-associated malignancies, including nasopharyngeal carcinoma, Hodgkin's lymphoma, and gastric carcinoma, suggesting their involvement in tumor pathogenesis. nih.govresearchgate.netnih.govashpublications.orgnih.gov In epithelial cells, both isoforms have been shown to promote cell spreading and motility, potentially contributing to the invasive properties of these cancers. nih.govresearchgate.net LMP2A can also engage various cellular signaling pathways, such as the PI3K/AKT and ERK pathways, which are linked to cell survival and proliferation. nih.govresearchgate.netnih.govnih.gov
Furthermore, LMP2A can contribute to immune evasion by interfering with host immune responses. It has been shown to interfere with CD8+ T cell recognition of infected cells and can indirectly suppress MHC class II expression. mdpi.com
The diverse functions of LMP2, particularly LMP2A, in modulating host cell signaling, promoting cell survival, and evading immune detection underscore its significance in the persistent nature of EBV infection and its association with various diseases.
Gene Structure and Transcriptional Regulation of LMP2 Protein
The transcription of the LMP2 gene is a complex process influenced by the viral genome's state and the specific latency program of the infected cell.
Genomic Locus and Transcription Across Terminal Repeats
The LMP2 gene is located within the Epstein-Barr virus genome and is transcribed rightward. Unusually, LMP2 transcripts originate across the fused terminal repeats (TR) of the viral genome. This genomic organization dictates that LMP2 expression is dependent on the circularization of the linear viral genome, which typically occurs 16-24 hours after infection. plos.orgwikipedia.org
Alternative Promoter Usage and Splicing Patterns Leading to LMP2A and LMP2B Isoforms
The LMP2 gene gives rise to two main mRNA transcripts, approximately 1.7 kb and 2.0 kb in size, through the use of alternative promoters and distinct 5' exons. wikipedia.orgnih.govvulcanchem.com These transcripts encode the two protein isoforms, LMP2A and LMP2B.
The LMP2A transcript utilizes a promoter located upstream of its unique first exon (exon 1A). nih.govashpublications.org This exon encodes a 119-amino acid N-terminal cytoplasmic domain. wikipedia.orgnih.govashpublications.orgplos.org The LMP2B transcript, on the other hand, is initiated from a different promoter and has a distinct, non-coding first exon (exon 1B). wikipedia.orgnih.govashpublications.org Both LMP2A and LMP2B transcripts share eight common exons (exons 2-9) located downstream of the TR region. nih.gov Translation of LMP2B is thought to begin at the first in-frame methionine codon in exon 2. wikipedia.org The ratio of LMP2A and LMP2B messages can vary widely and unpredictably in EBV-transformed lymphoblastoid cell cultures, suggesting a lack of coordinated control over their promoter activity or mRNA abundance. wikipedia.org
Dependency on Viral Genome Circularization for LMP2 Protein Expression
As LMP2 transcription spans the fused terminal repeats of the EBV genome, the expression of both LMP2A and LMP2B is contingent upon the circularization of the linear viral DNA. plos.orgnih.gov This circularization event creates the continuous open reading frame necessary for transcription across the TR region. wikipedia.org
Characterization of Novel LMP2 Protein Transcripts (e.g., circLMP-2_e5)
Beyond the canonical linear LMP2A and LMP2B transcripts, novel LMP2 transcripts have been identified, including circular RNAs. One such transcript is circLMP-2_e5, a circular RNA derived from exon 5 of the LMP2 gene. wikipedia.orgnih.govum.edu.my This circRNA has been detected in various EBV-positive cell lines representing different latency programs, with varying expression levels between cell types (e.g., lower in nasopharyngeal carcinoma cells and higher in B cells). nih.govum.edu.my CircLMP-2_e5 is localized in both the cytoplasm and the nucleus. nih.govum.edu.mymdpi.com Its expression can occur concurrently with the linear LMP2 RNA upon EBV lytic reactivation and may be produced through exon skipping. nih.govum.edu.mymdpi.com While its precise functions are still being investigated, studies suggest that circLMP-2_e5 may not be involved in regulating cell proliferation, host innate immune response, its linear parental transcripts, or EBV lytic reactivation. nih.govum.edu.mymdpi.com Other EBV-encoded circular RNAs, such as circLMP2A (formed by backsplicing of exon 5 to exon 3 of the LMP2A gene), have been reported to influence cellular processes like promoting cancer stemness. mdpi.comoup.comfrontiersin.org
Here is a summary of LMP2 transcripts:
| Transcript Name | Type | Key Features | Origin | Expression Dependency |
| LMP2A | Linear | Contains unique exon 1A encoding N-terminal cytoplasmic domain | Utilizes specific promoter upstream of exon 1A nih.govashpublications.org | Viral genome circularization plos.orgnih.gov |
| LMP2B | Linear | Contains unique non-coding exon 1B, lacks N-terminal cytoplasmic domain | Utilizes a different promoter wikipedia.orgnih.govashpublications.org | Viral genome circularization plos.orgnih.gov |
| circLMP-2_e5 | Circular | Derived from exon 5 of LMP2 gene | Likely produced by exon skipping nih.govum.edu.mymdpi.com | Concomitant with linear LMP2 upon lytic reactivation nih.govum.edu.my |
| Novel LMP2-TR transcript | Linear | Initiated from within the terminal repeats, contains downstream exons 2-6 | Promoter located within the TR region nih.govashpublications.org | Detected in EBV+ NK- and T-cell lines nih.gov |
Protein Domain Organization and Functional Motifs of LMP2 Protein
The LMP2 protein, particularly the LMP2A isoform, is characterized by distinct domains and functional motifs crucial for its interaction with host cell machinery.
N-terminal Cytoplasmic Domain of LMP2A Protein
LMP2A is a transmembrane protein consisting of a 119-amino acid N-terminal cytoplasmic domain, twelve hydrophobic transmembrane domains, and a 27-amino acid cytoplasmic C-terminal domain. plos.orgnih.gov The N-terminal cytoplasmic domain of LMP2A, encoded by exon 1, contains several key functional motifs that mediate interactions with cellular proteins. wikipedia.orgplos.orgasm.org
A critical feature of the LMP2A N-terminus is the presence of an immunoreceptor tyrosine-based activation motif (ITAM). wikipedia.orgplos.orgnih.govasm.org This motif, similar to those found in B-cell receptor (BCR) signaling molecules, is centered around two tyrosine residues at positions 74 and 85 (YxxL). wikipedia.orgplos.org Phosphorylation of the ITAM tyrosines allows LMP2A to associate with and recruit protein tyrosine kinases such as Syk and Src family kinases like Lyn. wikipedia.orgplos.orgasm.orgmdpi.comoup.comasm.orggenebiosystems.com This interaction is central to LMP2A's ability to modulate B-cell signaling, effectively mimicking and perturbing normal BCR signal transduction. wikipedia.orgasm.orgmdpi.comoup.comgenebiosystems.com
The N-terminal cytoplasmic region also contains two proline-rich PY motifs (PPPPY at Y60 and Y101). plos.orgmdpi.comoup.comnih.gov These motifs are capable of binding to WW domains found in E3 ubiquitin ligases of the Nedd4 family, including AIP4 (Itch) and Nedd4L. nih.govasm.orgmdpi.comoup.comasm.orggenebiosystems.comnih.gov This interaction can lead to the ubiquitination and potential degradation of LMP2A and associated signaling proteins like Lyn and Syk, contributing to the modulation of B-cell signaling. mdpi.comoup.comgenebiosystems.comnih.gov
The N-terminal domain of LMP2A also contains eight tyrosine residues in total, which can be constitutively phosphorylated. plos.orgasm.orgasm.org Phosphorylation on serine residues in the cytoplasmic domain has also been observed and may be influenced by MAPK activity. nih.gov
Here is a summary of key motifs in the LMP2A N-terminal cytoplasmic domain:
| Motif Name | Location (Residues) | Key Feature | Interacting Proteins | Proposed Role |
| ITAM | Y74 and Y85 (YxxL) | Immunoreceptor tyrosine-based activation motif | Syk, Src family kinases (Lyn) wikipedia.orgplos.orgasm.orgmdpi.comoup.comasm.orggenebiosystems.com | Mimics BCR signaling, perturbs signal transduction wikipedia.orgasm.orgmdpi.comoup.comgenebiosystems.com |
| PY motifs | PPPP Y60 and Y101 | Proline-rich motif | Nedd4 family E3 ubiquitin ligases (AIP4/Itch, Nedd4L) nih.govasm.orgmdpi.comoup.comasm.orggenebiosystems.comnih.gov | Recruitment of ubiquitin ligases, ubiquitination and degradation of associated proteins mdpi.comoup.comgenebiosystems.comnih.gov |
| Tyrosine residues | Multiple (8 total) | Phosphorylation sites | Associated with protein tyrosine kinases plos.orgasm.orgasm.org | Involved in signaling interactions plos.orgasm.orgasm.org |
Data Table: LMP2 Protein Isoforms and Domains
| Feature | LMP2A | LMP2B |
| Size (amino acids) | 497 wikipedia.org | 378 wikipedia.org |
| N-terminal Cytoplasmic Domain | 119 amino acids plos.orgnih.gov | Absent nih.govasm.orgmicrobiologyresearch.org |
| Transmembrane Domains | 12 plos.orgnih.gov | 12 wikipedia.orgmicrobiologyresearch.org |
| C-terminal Cytoplasmic Domain | 27 amino acids plos.orgnih.gov | 27 amino acids wikipedia.orgmicrobiologyresearch.org |
| Unique Exon | Exon 1A nih.govashpublications.org | Exon 1B (non-coding) wikipedia.orgnih.govashpublications.org |
| Key Motifs in N-terminus | ITAM (Y74, Y85), PY motifs (Y60, Y101) wikipedia.orgplos.orgasm.orgmdpi.comoup.comnih.gov | None in the N-terminal region nih.govasm.orgmicrobiologyresearch.org |
Data Table: LMP2A N-terminal Cytoplasmic Domain Motifs
Immunoreceptor Tyrosine-based Activation Motif (ITAM) Functionality
The N-terminal cytoplasmic domain of LMP2A contains an immunoreceptor tyrosine-based activation motif (ITAM). wikipedia.orgnih.gov This motif is characterized by two tyrosine residues, specifically at positions Y74 and Y85 in LMP2A, spaced seven residues apart. wikipedia.org ITAMs are commonly found in cellular immunoreceptors, such as B-cell and T-cell receptors, and their phosphorylation is crucial for initiating downstream signaling cascades. wikipedia.org
Upon phosphorylation, the tyrosine residues within the LMP2A ITAM serve as docking sites for Src homology 2 (SH2) domain-containing proteins, particularly protein tyrosine kinases (PTKs) like Syk and Lyn. wikipedia.orgnih.govnih.govrupress.org The interaction between the phosphorylated LMP2A ITAM and Syk is mediated by the SH2 domains of Syk. nih.gov This interaction allows LMP2A to mimic the signaling of an activated B-cell receptor (BCR), thereby interfering with normal B-cell signal transduction. wikipedia.orgresearchgate.netnih.gov Phosphorylation at Y74 and Y85 is specifically linked to the association and activation of Syk. nih.gov LMP2A's ability to recruit Syk and Lyn contributes to its function as a dominant-negative inhibitor of sIg-associated PTKs. cusabio.comuniprot.org
Research findings highlight the importance of the ITAM in LMP2A's biological effects. For instance, studies using LMP2A ITAM mutant transgenic mice have shown that the ITAM is essential for promoting B-cell development and survival in vivo. nih.gov The LMP2A ITAM-Syk interaction is suggested to manipulate Syk to direct activation of MAPK and/or Ca²⁺-mediated signals, contributing to B-cell survival and maintenance of latency. nih.gov The ITAM signaling domain is also required for LMP2A-induced migration in epithelial cells and activation of Syk tyrosine kinase in this context. asm.org
Proline-rich (PPxY) Motifs and Ligase Interactions
In addition to the ITAM, the N-terminal cytoplasmic domain of LMP2A also contains proline-rich motifs, including PPxY motifs. nih.govresearchgate.net These motifs are known to interact with WW domain-containing proteins, particularly E3 ubiquitin ligases. nih.govresearchgate.netnih.gov The PPxY motif of EBV LMP2 protein facilitates interaction with host E3 ligases containing WW domains, such as Nedd4, AIP4 (also known as Itch), WWP1, and WWP2. nih.govuniprot.orgresearchgate.netnih.govnih.govmdpi.comuniprot.org
The interaction between LMP2A's PPxY motifs and these E3 ubiquitin ligases is phosphorylation-independent and plays a role in the ubiquitination and potential degradation of LMP2A-associated proteins, including tyrosine kinases like Lyn and Syk. nih.govcusabio.comnih.govmdpi.com This recruitment of E3 ligases via the PPxY motifs contributes to the perturbation of normal B-cell signaling by promoting the degradation of key signaling molecules. nih.govmdpi.com Structural studies have investigated the binding mode between LMP2A's PPxY motifs and the WW domains of E3 ligases like AIP4, revealing that the PPxY motifs interact with the XP groove of the WW domain, with additional residues between the motifs optimizing the binding. mdpi.com
Transmembrane Domains of LMP2 Protein
Both LMP2A and LMP2B isoforms contain a significant transmembrane region composed of 12 hydrophobic transmembrane segments. wikipedia.orgashpublications.orgresearchgate.netnih.gov These segments are connected by short hydrophilic loops. wikipedia.org The transmembrane domains anchor the protein within the cellular membrane. nih.gov The 12 transmembrane domains are encoded by eight common exons shared between the LMP2A and LMP2B transcripts. wikipedia.orgashpublications.org While the transmembrane domains are crucial for membrane localization, studies involving truncated LMP2 proteins suggest that an intact 12-transmembrane domain region is required for intracellular localization and protein-protein interaction. nih.gov The transmembrane sequences also contain epitopes recognized by cytotoxic T lymphocytes (CTLs), and some of these epitopes can be presented in a TAP-independent manner. rupress.orgnih.gov
C-terminal Cytoplasmic Domain of LMP2 Protein
Both LMP2A and LMP2B share a common C-terminal cytoplasmic domain. wikipedia.orgashpublications.orgresearchgate.netnih.gov This domain is relatively short, consisting of approximately 27-28 amino acids. wikipedia.orgashpublications.orgresearchgate.net The C-terminal domain is involved in mediating homodimerization and heterodimerization between LMP2 protein isoforms. nih.gov Research suggests that this domain may contain a clustering signal and is involved in molecular association between LMP2A molecules and with chimeric proteins containing the LMP2 C-terminal domain. nih.gov This association appears to involve tail-tail interactions between the C-terminal domains. nih.gov While the C-terminal domain is implicated in protein-protein interactions and aggregation properties, studies with truncated LMP2A and LMP2B have indicated that the carboxy-terminal cytoplasmic domain is dispensable for lymphocyte infection and growth transformation in vitro. asm.org
Isoform-Specific Differences: LMP2A vs. LMP2B Protein
The primary structural difference between LMP2A and LMP2B lies in the presence of the 119-amino acid N-terminal cytoplasmic domain in LMP2A, which is absent in LMP2B. wikipedia.orgashpublications.orgresearchgate.netnih.gov This structural difference leads to significant functional distinctions between the two isoforms. LMP2A, with its ITAM and PPxY motifs in the N-terminal domain, is well-characterized for its role in manipulating B-cell signaling. nih.gov It mimics BCR signaling, blocks normal BCR signal transduction, and promotes B-cell survival, contributing to the establishment and maintenance of EBV latency. wikipedia.orgresearchgate.netnih.govcusabio.com LMP2A is critical for efficient activation, proliferation, and survival of EBV-infected B cells at early stages of infection. plos.org
In contrast, the function of LMP2B is less understood. wikipedia.orgasm.org Due to the lack of the N-terminal signaling domain, LMP2B cannot initiate a BCR-like signal on its own. plos.org While LMP2A research has been more extensive, partly due to the availability of antibodies specific to its unique N-terminus, LMP2B's hydrophobic nature has made comprehensive phenotypic analysis challenging. wikipedia.orgashpublications.org Despite lacking the N-terminal signaling domain, LMP2B can localize to intracellular regions and may colocalize with LMP2A. plos.orgasm.orgmicrobiologyresearch.org Some studies suggest that LMP2B might interfere with the function of LMP2A, potentially regulating the switch from latent to lytic EBV infection. asm.orguzh.ch Overexpression of LMP2B has been shown to decrease the activity of endogenous LMP2A on BCR signaling and can restore calcium mobilization upon BCR cross-linking, a process inhibited by LMP2A. asm.orguzh.ch Both LMP2A and LMP2B have been implicated in promoting epithelial cell spreading and motility, suggesting that regions beyond the LMP2A N-terminus can influence cellular phenotypes. nih.gov
Here is a summary of the key differences between LMP2A and LMP2B:
| Feature | LMP2A | LMP2B |
| N-terminal Cytoplasmic Domain | Present (119 amino acids) | Absent |
| ITAM Motif | Present | Absent |
| PPxY Motifs | Present | Absent |
| Transmembrane Domains | 12 (Shared) | 12 (Shared) |
| C-terminal Cytoplasmic Domain | Present (Shared, ~27-28 amino acids) | Present (Shared, ~27-28 amino acids) |
| Primary Function in B Cells | Blocks BCR signaling, promotes survival | Less understood, potential regulator of LMP2A |
| Translation Initiation | Initiates from unique 5' exon | Initiates at ATG in exon 2 |
Sequence Polymorphism and Conservation within LMP2 Protein
Analysis of LMP2 protein sequences from different EBV isolates reveals both conserved regions and areas of polymorphism. The LMP2 gene is generally conserved, with occasional base pair changes leading to conservative amino acid substitutions in some isolates. nih.gov However, specific loci within the LMP2A N-terminal domain have shown frequent mutations, resulting in different patterns of sequence polymorphism in exon 1 of LMP2A. nih.gov
Despite this variability, key functional motifs within the LMP2A N-terminal domain, such as the pivotal tyrosines (codons 74 and 85) and leucines (codons 77 and 88) of the ITAM (Antigen Recognition Activation Motif - ARAM), appear to be conserved across isolates. nih.gov This conservation suggests the functional importance of the ARAM for EBV infection in vivo. nih.gov Conversely, inter-spacing positions within the N-terminal domain, such as codons 79 and 82, have shown prevalent polymorphisms, which could potentially influence the interaction of the LMP2 cytoplasmic domain with specific cellular ligand proteins. nih.gov
Conservation of the LMP2 gene, particularly the LMP2A homologs, has also been observed in related gammaherpesviruses infecting nonhuman primates, such as herpesvirus papio. asm.org Despite significant sequence heterogeneity in preterminal repeat regions, transcriptional regulation, splicing patterns, kinase interaction sites (including the three conserved kinase motifs in the LMP2A first exon), and tyrosine phosphorylation of LMP2A homologs are conserved. asm.org The 12 hydrophobic transmembrane domains are also well conserved. asm.org The conservation of the LMP2 gene and its functional domains, despite its apparent nonessential role for in vitro EBV infection, points towards a significant role for LMP2A in vivo. asm.org Sequence polymorphism has been described in the N-terminal region of LMP2A, but it has been noted that this polymorphism does not affect the key phosphorylated residues. mdpi.com
Properties
CAS No. |
144416-78-4 |
|---|---|
Molecular Formula |
C8H8N2O2S |
Synonyms |
LMP-2 protein |
Origin of Product |
United States |
Molecular Architecture and Isoforms of Lmp2 Protein
B-cell Receptor (BCR) Signal Transduction Mimicry and Inhibition by LMP2A Protein
LMP2A is often described as a functional homologue or mimic of the BCR due to the presence of an ITAM motif in its cytoplasmic domain, similar to those found in the Igα and Igβ components of the BCR complex. aai.orgmybiosource.commdpi.commicrobiologyresearch.org This motif allows LMP2A to engage components of the BCR signaling pathway. However, LMP2A's interaction with this pathway is complex, involving both mimicry of activating signals and inhibition of authentic BCR signaling. aai.orgpnas.org This dual functionality is thought to be crucial for EBV to maintain latency and prevent lytic reactivation, which can be triggered by BCR activation. asm.orgmybiosource.compnas.org
Interaction with Src Family Protein Tyrosine Kinases (e.g., Lyn, Fyn)
The ITAM motif in the N-terminus of LMP2A facilitates its interaction with Src family protein tyrosine kinases (SFKs), such as Lyn and Fyn. aai.orgasm.orgnih.gov These kinases are critical early components of the BCR signaling cascade. LMP2A's association with Lyn and Fyn leads to their constitutive phosphorylation and activation, independent of antigen binding to the BCR. aai.orgasm.org While LMP2A interacts with multiple SFKs, studies suggest a preferential association with and signaling through Lyn. nih.govnih.govscienceopen.com This interaction is mediated, in part, by the SH2 domain of Lyn binding to LMP2A. nih.gov The recruitment of Lyn and Fyn by LMP2A is thought to contribute to both the mimicry of BCR signals and the inhibition of genuine BCR activation by sequestering these kinases. aai.orgasm.org
Data on the interaction of LMP2A with Lyn and Fyn can be summarized as follows:
| Protein Interacted With | LMP2A Motif Involved | Effect on Kinase Activity | Notes | Source |
| Lyn | ITAM, Tyrosine 112 | Constitutive activation | Preferential association and signaling | aai.orgasm.orgnih.govnih.gov |
| Fyn | ITAM | Constitutive activation | Also associates, but potentially less preferentially than Lyn | aai.orgasm.orgnih.gov |
Association with Spleen Tyrosine Kinase (Syk)
Following the engagement of SFKs, Spleen Tyrosine Kinase (Syk) is another key enzyme in the BCR signaling pathway that associates with phosphorylated ITAMs. aai.orgmdpi.comasm.org The ITAM motif at tyrosines 74 and 85 in the amino-terminal domain of LMP2A binds to Syk via its SH2 domains. asm.orgrupress.org This association leads to the constitutive phosphorylation and activation of Syk in LMP2A-expressing cells. asm.orgaai.orgmdpi.comrupress.org The interaction between LMP2A and Syk is essential for LMP2A-mediated signaling, including the bypass of B-cell developmental checkpoints and the provision of survival signals. aai.orgrupress.org
Data on the interaction of LMP2A with Syk can be summarized as follows:
| Protein Interacted With | LMP2A Motif Involved | Effect on Kinase Activity | Notes | Source |
| Syk | ITAM (Tyrosines 74/85) | Constitutive activation | Essential for LMP2A signaling functions | asm.orgaai.orgmdpi.comasm.orgrupress.org |
Impact on BCR Localization within Lipid Rafts
Lipid rafts are cholesterol- and sphingolipid-enriched microdomains within the plasma membrane that serve as platforms for the assembly of signaling complexes, including the BCR signalosome. aacrjournals.orgnih.gov Upon antigen stimulation, the BCR translocates into lipid rafts to initiate downstream signaling. aacrjournals.orgnih.gov LMP2A constitutively localizes to lipid rafts. asm.orgaai.orgnih.govuniprot.org By residing in these membrane microdomains, LMP2A is thought to interfere with the proper localization and function of the authentic BCR. aai.orgmybiosource.comnih.govuniprot.orgaai.org Specifically, LMP2A can block the translocation of the activated BCR into lipid rafts, thereby preventing subsequent BCR signaling and accelerating the internalization of the BCR. mybiosource.comnih.govuniprot.org This mechanism contributes to LMP2A's ability to inhibit BCR-mediated signaling and prevent lytic reactivation of the virus. aai.orgmybiosource.comnih.govuniprot.org
Activation and Regulation of Key Intracellular Signaling Cascades by LMP2 Protein
Beyond its direct interaction with proximal BCR signaling components, LMP2A also activates and regulates various downstream intracellular signaling cascades that promote cell survival, proliferation, and altered differentiation.
Phosphatidylinositol 3-kinase (PI3-K)/Akt Pathway Modulation
The Phosphatidylinositol 3-kinase (PI3-K)/Akt pathway is a critical signaling cascade involved in cell survival, growth, proliferation, and metabolism. mdpi.comasm.orgnih.govresearchgate.net LMP2A signaling is known to induce the activation of the PI3-K/Akt pathway. asm.orgoup.comresearchgate.netmdpi.compnas.org This activation is considered important for the survival of EBV-infected B cells. asm.orgmdpi.com LMP2A's ability to constitutively activate Akt phosphorylation is dependent on PI3-K activity. researchgate.net The modulation of this pathway by LMP2A contributes to the bypass of normal B-cell controls and promotes a pro-survival state in infected cells. asm.orgoup.compnas.org
Detailed research findings indicate that LMP2A's engagement of the PI3-K/Akt pathway can have several downstream effects, including the activation of mTOR, which further regulates processes like proliferation, growth, and survival. mdpi.comasm.org Additionally, PI3-K signaling induced by LMP2A can promote STAT3 activation, contributing to cellular survival. mdpi.com
Data on LMP2A's modulation of the PI3-K/Akt pathway:
| Pathway Component | Effect of LMP2A Expression | Downstream Consequences | Source |
| PI3-K | Activation | Leads to Akt phosphorylation and activation | asm.orgoup.comresearchgate.netmdpi.compnas.org |
| Akt | Constitutive phosphorylation and activation | Promotes cell survival, proliferation, and can activate mTOR and STAT3 | asm.orgresearchgate.netmdpi.comasm.orgpnas.org |
Cellular and Molecular Functions of Lmp2 Protein
Modulation of Host Cell Signaling Pathways by LMP2 Protein
Activation and Regulation of Key Intracellular Signaling Cascades by LMP2 Protein
Ras Pathway Activation
LMP2A has been shown to induce the activation of the Ras pathway, particularly the Ras/PI3K/Akt cascade. asm.orgwikipedia.orgmdpi.comasm.orgpnas.orgaai.org This activation is considered significant because Ras is frequently mutated in human cancers and plays a key role in cell proliferation, differentiation, and survival. asm.org Studies using transgenic mouse models expressing LMP2A in B cells have demonstrated that LMP2A can activate the Ras pathway in vivo. wikipedia.orgasm.org The activation of the PI3K/Akt pathway downstream of Ras is implicated in LMP2A-mediated B cell survival and resistance to apoptosis. asm.orgwikipedia.org While LMP2A can activate Akt in both lymphocytes and epithelial cells, the activation of Akt in some epithelial cell lines by LMP2A does not require Ras activation, suggesting potential cell-type-specific differences or alternative mechanisms. asm.org
Extracellular Signal-Regulated Kinase (ERK)/MAPK and JNK/SAPK Pathway Engagement
LMP2A is known to engage and activate the Extracellular Signal-Regulated Kinase (ERK)/MAPK and JNK/SAPK pathways. nih.govresearchgate.netnih.gov Activation of the ERK/MAPK pathway by LMP2A has been observed in various cell types, including B cells and epithelial cells. pnas.orgnih.govnih.govfrontiersin.org This constitutive activation of ERK/MAPK is thought to contribute to LMP2A-mediated proliferation signals in B cells, mimicking signals normally provided by the pre-BCR. nih.gov In epithelial cells, LMP2A-induced ERK/MAPK activation may play a role in promoting cell mobility and potential metastasis. nih.govnih.gov Studies have shown that LMP2A can induce the kinase activities of both ERK and JNK/SAPK, leading to the hyperphosphorylation of downstream effectors like c-Jun. nih.govnih.gov This phosphorylation, particularly by ERK, is suggested to increase c-Jun protein stability. nih.govnih.gov
While some studies initially suggested that LMP2A might not activate the MAPK pathway in certain cell types, more recent reports indicate its ability to activate ERK/JNK MAPK pathways, potentially in a cell-type-specific manner. asm.orgresearchgate.net
mTOR and HIF-1α Pathway Regulation
LMP2A influences the mTOR and HIF-1α pathways, which are critical regulators of cell growth, metabolism, and survival. LMP2A signaling activates the mammalian target of rapamycin (B549165) (mTOR). mdpi.comnih.govashpublications.orgnih.govaai.orgnih.gov This activation is often mediated through the PI3K/Akt pathway, which is upstream of mTOR. mdpi.comashpublications.orgnih.govnih.gov Activated mTOR, in turn, phosphorylates downstream effectors such as p70 S6 Kinase and 4E-BP1, which are involved in protein translation. mdpi.comnih.govaai.orgnih.gov
Furthermore, LMP2A has been shown to increase levels of hypoxia-inducible factor 1α (HIF-1α) in B cell lymphomas. mdpi.comnih.govaai.orgresearchgate.net This increase in HIF-1α is dependent on mTOR activation and requires the phosphorylation of p70 S6 Kinase and 4E-BP1. mdpi.comnih.govaai.org This suggests a post-transcriptional mechanism by which LMP2A enhances HIF-1α levels, contributing to increased ATP generation and potentially promoting B cell lymphoma survival. mdpi.comnih.govaai.org
However, it is worth noting that in some contexts, such as EBV-associated gastric cancer cells, LMP2A has been reported to inhibit mTORC1 pathway activation, indicating potential context-dependent effects. asm.org
Here is a summary of the interaction between LMP2A, mTOR, and HIF-1α:
| Pathway Component | LMP2A Effect | Mechanism | Outcome in B Cell Lymphomas |
| mTOR | Activation | Via PI3K/Akt pathway | Regulation of growth, proliferation, survival, metabolism mdpi.comashpublications.orgnih.govnih.gov |
| HIF-1α | Increased levels | mTOR-dependent phosphorylation of p70S6K and 4E-BP1 | Enhanced ATP generation, potential contribution to survival mdpi.comnih.govaai.org |
Notch Pathway Activation
LMP2A is capable of constitutively activating the Notch pathway. nih.govnih.govresearchgate.netoup.com This activation has been observed in both B cells and epithelial cells. nih.govnih.gov The activation of Notch by LMP2A is particularly interesting as it has been suggested to play a role in the auto-regulation of the LMP2A promoter, allowing for LMP2A expression even in the absence of other viral transcriptional activators like EBNA2. nih.gov The amino-terminal signaling domain of LMP2A is required for this function. nih.gov Furthermore, studies in transgenic mouse models indicate that LMP2A requires the Notch1 pathway to alter the levels of B cell-specific transcription factors, suggesting a cooperative role in influencing B cell development and potentially contributing to malignancies like Hodgkin's lymphoma. nih.gov
NF-κB Pathway Cross-talk
LMP2A interacts with the NF-κB pathway, although the nature of this interaction can vary. LMP2A has been shown to activate NF-κB. asm.orgpnas.orgaai.orgnih.gov This activation can occur through a Syk/PI3K/NF-κB pathway, leading to increased production of chemokines like MIP-1α in B cell lymphomas. nih.gov This suggests a role for LMP2A in shaping the tumor microenvironment. nih.gov
However, other studies indicate that LMP2A can also negatively regulate NF-κB activity, particularly in carcinoma cells. frontiersin.orgresearchgate.net There is also evidence suggesting that LMP2A can affect LMP1-mediated NF-κB signaling and survival of lymphoma cells by regulating the expression of TRAF2 mRNA. ashpublications.org This complex interplay highlights the nuanced role of LMP2A in modulating NF-κB signaling, potentially contributing to both survival and immune evasion depending on the cellular context and the presence of other viral proteins.
AHR Pathway Suppression by LMP2A Protein
LMP2A has been shown to suppress the function of the Aryl Hydrocarbon Receptor (AHR) pathway, particularly in EBV-associated gastric cancer cells. researchgate.netnih.govfrontiersin.orgdntb.gov.ua This suppression is mediated through the activation of the ERK signal pathway by LMP2A. researchgate.netnih.govfrontiersin.org LMP2A activates the phosphorylation of ERK, which in turn leads to the inhibition of AHR expression and pathway activation. researchgate.netnih.govfrontiersin.org This suppression of the AHR pathway by LMP2A may contribute to maintaining the viral latent state in gastric cancer cells. researchgate.net
Wnt/β-catenin Signaling
LMP2A has been demonstrated to activate the Wnt/β-catenin signaling pathway, particularly in epithelial cells. nih.govasm.orgresearchgate.netaacrjournals.orgoncotarget.com This activation involves the LMP2A-mediated activation of the PI3K and Akt pathways. nih.govasm.org Akt activation leads to the phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK3β), a negative regulator of the Wnt pathway. nih.govasm.orgresearchgate.netoncotarget.com Inactivation of GSK3β results in the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus. nih.govasm.orgresearchgate.netoncotarget.com Nuclear β-catenin can then activate the transcription of target genes, including those responsive to T-cell factor. nih.govasm.org This activation of the Wnt/β-catenin pathway by LMP2A is suggested to contribute to the development of EBV-associated cancers. nih.govasm.orgaacrjournals.org LMP2A's effect on β-catenin accumulation in the cytoplasm appears to be independent of PI3K signaling, while its nuclear translocation is PI3K-dependent. nih.govasm.org
Regulation of Host E3 Ubiquitin Ligases by LMP2 Protein (e.g., Nedd4, Itchy)
LMP2A interacts with host E3 ubiquitin ligases, notably members of the Nedd4 family, including Itchy (also known as AIP4). The N-terminus of LMP2A contains PY (PPPPY) motifs that facilitate the recruitment and binding of Nedd4 family ubiquitin ligases via their WW domains. mdpi.commdpi.com This interaction can lead to the ubiquitination of LMP2A itself, as well as associated cellular proteins, such as the tyrosine kinases Lyn and Syk. mdpi.commdpi.com
Studies have shown that Nedd4 family E3 ligases, particularly Itchy, negatively regulate LMP2A activity in B-cell signaling. In Itch-deficient mice expressing LMP2A, there were fewer B-cell receptor-positive B cells, and bone marrow B cells showed increased proliferation in response to IL-7 compared to control LMP2A transgenic mice. nih.govnih.gov Furthermore, tyrosine phosphorylation of LMP2A and Syk was dramatically increased in IL-7-cultured LMP2A-expressing B cells from Itch-deficient mice. nih.govnih.gov These findings suggest that Itchy downmodulates LMP2A-derived signals, potentially by ubiquitin conjugation leading to altered protein activity or degradation. nih.govnih.gov LMP2A can act as a scaffold, bringing together both B-cell tyrosine kinases and ubiquitin ligases, thereby disrupting normal B-cell receptor function. mdpi.commdpi.com
Involvement of C-terminal Src Kinase (Csk) in LMP2 Protein Phosphorylation
C-terminal Src Kinase (Csk) is a non-receptor tyrosine kinase known for its role in negatively regulating Src-family kinases (SFKs) by phosphorylating a conserved tyrosine residue in their C-terminal tail. idrblab.netcellapplications.comuniprot.org Research indicates that Csk is involved in the phosphorylation of LMP2A, particularly in epithelial cells. nih.gov While Src family kinases are primarily responsible for LMP2A phosphorylation in B lymphocytes, studies using LMP2A N-terminal deletion mutants suggest that Csk may be responsible for phosphorylating tyrosine 74 (Y74) in epithelial cells. nih.govnih.gov
LMP2A tyrosine phosphorylation in epithelial cells can be triggered by cell adhesion to extracellular matrix proteins. nih.gov Coexpression of Csk and LMP2A in epithelial cells has been shown to increase LMP2A phosphorylation, both in nonadherent cells and upon cell adhesion. nih.gov Csk can also phosphorylate LMP2A in vitro. nih.gov These results suggest that the kinases involved in LMP2A phosphorylation differ between B lymphocytes and epithelial cells, with Csk playing a role in the latter. nih.gov
Role of LMP2 Protein in Host Cell Biology
Impact on B-cell Development and Survival Signals
LMP2A plays a critical role in the survival and development of EBV-infected B cells, often by mimicking signals from the B-cell receptor (BCR). microbiologyresearch.orgpnas.org Expression of LMP2A can provide developmental and survival signals that allow B cells to bypass normal developmental checkpoints and persist in the periphery, even in the absence of a functional BCR. microbiologyresearch.orgasm.orgaai.org This is particularly evident in transgenic mouse models where LMP2A expression drives B-cell development and survival. asm.orgaai.org
LMP2A's N-terminal signaling domain, containing an immunoreceptor tyrosine-based activation motif (ITAM), is crucial for these functions. pnas.orgaai.orgasm.org Phosphorylation of tyrosine residues within the ITAM allows LMP2A to recruit and activate tyrosine kinases like Syk and Src family kinases, such as Lyn. nih.govasm.org This activation can engage downstream pathways like the ERK/MAPK and PI3K/Akt pathways, which are essential for B-cell survival and development. microbiologyresearch.orgpnas.orgasm.org By mimicking BCR signaling, LMP2A can protect infected B cells from apoptosis and contribute to the establishment of latency. pnas.orgresearchgate.net
While LMP2A provides a BCR-like signal, it also interferes with actual BCR signaling, potentially by sequestering kinases or blocking BCR translocation into lipid rafts. nih.govaai.orgasm.org The role of LMP2B in B-cell activation, proliferation, and survival is less clear, although some studies suggest a possible role in survival, particularly when both LMP2 isoforms are absent. researchgate.netplos.org
Effects on Epithelial Cell Growth, Spreading, and Motility
LMP2A and LMP2B have been shown to influence the behavior of epithelial cells, contributing to phenotypes associated with transformation, such as increased spreading and motility. plos.orgnih.govasm.orgpitt.edu Expression of either LMP2A or LMP2B in epithelial cells can enhance their capacity to spread and migrate on extracellular matrix. nih.gov
The mechanisms by which LMP2 proteins promote epithelial cell spreading and motility are not fully elucidated, but studies using pharmacological inhibitors suggest a role for tyrosine kinases. nih.gov LMP2A expression in epithelial cells can induce morphological changes, increased proliferation, and loss of differentiation markers and cell anchorage, indicative of epithelial cell transformation. plos.orgplos.org LMP2A may also stabilize β-catenin in epithelial cells through protein kinase C-mediated inhibition of GSK-3, a process linked to increased proliferation. researchgate.netplos.org LMP2A has been shown to induce epithelial cell migration in various assays, involving pathways that may include Syk activity and the LMP2A ITAM domain. asm.org
Influence on Cell Cycle Progression and Apoptosis Resistance
LMP2 protein, particularly LMP2A, contributes to the resistance of infected cells to apoptosis and can influence cell cycle progression. pnas.orgasm.orgplos.orgplos.orgfrontiersin.orgasm.orgresearchgate.net By providing survival signals that mimic the BCR, LMP2A can protect B cells from programmed cell death. pnas.orgresearchgate.net This is crucial for the persistence of EBV in latently infected B cells. asm.org
In epithelial cells, LMP2A promotes resistance to cell death and can influence cell growth through the activation of signaling pathways such as PI3K/Akt and ERK/MAPK. asm.orgasm.orgresearchgate.net These pathways are known to play roles in cell survival and proliferation. microbiologyresearch.orgpnas.orgasm.orgresearchgate.net LMP2A's ability to interfere with apoptosis is considered a mechanism by which it contributes to the aberrant survival and progression of cancer cells in EBV-associated malignancies like nasopharyngeal carcinoma. asm.org Additionally, studies have indicated that LMP2 can induce cell cycle arrest and subsequent apoptosis in certain cancer cell lines, suggesting a context-dependent role in regulating cell fate. nih.govresearchgate.net
Contribution to Host Cell Antigen Presentation and Immune Evasion
LMP2 plays a significant role in helping EBV evade the host immune system, particularly by interfering with antigen presentation. plos.orgfrontiersin.orgresearchgate.netresearchgate.netresearchgate.netmdpi.com LMP2A can contribute to immune evasion by reducing antigen presentation on MHC class II molecules. frontiersin.org This is partly achieved through the downregulation of the class II transactivator (CIITA), a key regulator of MHC II expression, a process largely driven by the LMP2A ITAM. frontiersin.org
Furthermore, LMP2, as a component of the immunoproteasome, is involved in the processing of antigens for presentation on MHC class I molecules. researchgate.netresearchgate.netembopress.org Altered expression or function of LMP2 within the immunoproteasome can impact the generation of peptides presented to cytotoxic T lymphocytes (CTLs). Downregulation of components of the antigen processing machinery, including LMP2, is a mechanism employed by tumor cells to decrease immune recognition and evade immune surveillance. researchgate.netresearchgate.net While LMP2 is a proteasome subunit involved in antigen processing, EBV also employs other strategies to evade immune detection, such as interfering with TAP (transporter associated with antigen processing) and downregulating MHC class I expression. researchgate.netresearchgate.net
Modulation of MHC Class I Antigen Processing (TAP-dependent and -independent pathways)
LMP2 protein plays a role in modulating the processing of antigens for presentation by MHC Class I molecules. MHC Class I molecules typically present peptides generated from endogenous proteins, primarily through proteasomal degradation in the cytosol, followed by transport into the endoplasmic reticulum (ER) by the Transporter Associated with Antigen Processing (TAP) for loading onto MHC Class I molecules. frontiersin.organnualreviews.org
Research has shown that some epitopes derived from LMP2 can be presented in a TAP-independent manner. nih.govcapes.gov.brrupress.orgdntb.gov.ua This is particularly true for hydrophobic LMP2 epitopes, which appear to access the HLA class I pathway in TAP-negative cells. nih.govcapes.gov.brrupress.org This proteasome-dependent, TAP-independent pathway suggests that hydrophobic peptides can selectively access the MHC class I presentation route even without TAP-mediated transport. nih.govcapes.gov.brrupress.org While early studies suggested that LMP2 and another proteasome subunit, LMP7, were not required for efficient antigen presentation, subsequent research indicated that presentation of some antigens was attenuated in cells lacking these proteins. annualreviews.orgnih.gov Furthermore, studies with mice lacking LMP2 have shown a diminished cytotoxic T lymphocyte (CTL) response to viral infection, suggesting a role for LMP2 in peptide presentation to mature T cells. annualreviews.org
Data regarding TAP-dependent and -independent presentation of LMP2 epitopes highlight the complexity of antigen processing pathways.
| LMP2 Epitope | TAP Dependence | Proteasome Dependence |
| Some epitopes (particularly hydrophobic) | Independent nih.govcapes.gov.brrupress.org | Dependent nih.govcapes.gov.brrupress.org |
| Other epitopes | Dependent nih.gov | Dependent nih.govcapes.gov.brrupress.org |
Downregulation of MHC Class II Receptor Expression by LMP2A Protein
Epstein-Barr virus employs various strategies to evade host immune responses, including the modulation of MHC molecule expression. LMP2A has been shown to suppress the expression of MHC Class II receptors on B cells. frontiersin.orgnih.gov This downregulation is mediated, at least in part, by the LMP2A immunoreceptor tyrosine-based activation motif (ITAM). frontiersin.orgnih.gov
LMP2A-mediated reduction of MHC Class II expression involves the regulation of key B-cell transcription factors, specifically E47 and PU.1. nih.gov LMP2A's impact on these transcription factors leads to the suppression of CIITA (Class II transactivator), which is a master regulator of MHC Class II-related genes. nih.gov This interference with the E47/PU.1-CIITA pathway ultimately results in decreased MHC Class II expression on the cell surface. nih.gov
Interplay with the Ubiquitin-Proteasome System
LMP2 protein is significantly involved in the ubiquitin-proteasome pathway. abcam.comabcam.com The ubiquitin-proteasome system (UPS) is the primary non-lysosomal pathway for protein degradation in the cell, responsible for breaking down ubiquitin-tagged proteins into smaller peptides. nih.gov These peptides can then be used for amino acid recycling and for MHC class I antigen presentation. nih.gov
LMP2, also known as proteasome subunit beta type-1 or PSMB9, is a component of the 20S proteasome complex. abcam.comabcam.com It is predominantly expressed in immune cells and incorporates into the immunoproteasome, a specialized form of the proteasome that is particularly important for processing peptides for MHC class I presentation. abcam.comabcam.com LMP2 interacts with other immunoproteasome subunits, such as LMP7 and MECL-1, and these interactions enhance the proteolytic capacity for antigen presentation. abcam.comabcam.com
LMP2A also serves as a molecular scaffold to recruit E3 protein-ubiquitin ligases, such as ITCH and NEDD4L, leading to the ubiquitination and potential degradation of associated tyrosine kinases like SYK and LYN. uniprot.orgmybiosource.com This highlights a direct interaction and regulatory role of LMP2A within the ubiquitin-proteasome system beyond its incorporation into the proteasome itself. The presence of LMP2 in these pathways underscores its role in adaptive immunity and maintaining cellular protein homeostasis. abcam.comabcam.com
Dysregulation of LMP2 expression or function can impact antigen presentation and has been associated with immune-related conditions and certain cancers. abcam.comabcam.com
Compound Names and PubChem CIDs
Lmp2 Protein in the Context of Ebv Latency and Pre Clinical Pathogenesis
Maintenance of EBV Latency and Prevention of Lytic Reactivation by LMP2 Protein
LMP2 is crucial for maintaining EBV latent infection in B lymphocytes by preventing the virus from entering its lytic replication cycle, which can be triggered by stimuli such as B-cell receptor (BCR) cross-linking. uniprot.orguniprot.orgwikipedia.orgnih.govnih.govuniprot.orgresearchgate.net LMP2 functions as a dominant-negative inhibitor of signaling pathways typically initiated by the BCR. nih.govuniprot.org Specifically, LMP2A, one of the two isoforms of LMP2, achieves this by mimicking an activated BCR. uniprot.orgacs.org It associates with and blocks the activity of key protein tyrosine kinases (PTKs) involved in BCR signaling, such as Lyn and Syk. uniprot.orgwikipedia.orgnih.govuniprot.org This inhibition prevents the downstream signaling cascade that would otherwise lead to the expression of immediate-early lytic genes, like BZLF1, and subsequent viral reactivation. uniprot.orguniprot.org
Studies using recombinant EBV with mutations in the LMP2 gene have provided evidence for its role in preventing lytic reactivation. For instance, cell lines infected with LMP2 null mutant EBV recombinants showed a rapid increase in intracellular free calcium and activated lytic gene expression upon surface immunoglobulin cross-linking, unlike cells infected with wild-type EBV recombinants. uniprot.org This suggests that LMP2's ability to block BCR signaling is vital in vivo to prevent untimely lytic reactivations that could lead to the immune destruction of infected cells. uniprot.org LMP2A can also block the translocation of the BCR into lipid rafts, further preventing signaling upon cross-linking. nih.govnih.gov
Differential Contributions of LMP2A and LMP2B Protein Isoforms to Viral Life Cycle Regulation
The LMP2 gene encodes two distinct protein isoforms, LMP2A and LMP2B, which are generated through alternative promoter usage and splicing. uniprot.orguniprot.orgacs.orgashpublications.orgnih.gov While they share common transmembrane and C-terminal domains, LMP2A possesses a unique N-terminal cytoplasmic domain containing an immunoreceptor tyrosine-based activation motif (ITAM), which is absent in LMP2B. uniprot.orguniprot.orgacs.orgashpublications.orgnih.govnih.govnih.govuniprot.org This structural difference underlies their differential contributions to the viral life cycle.
LMP2A's N-terminal ITAM allows it to mimic BCR signaling and interact with host cell signaling proteins, playing a critical role in the initial activation, proliferation, and survival of EBV-infected B cells. uniprot.orgacs.orgashpublications.orgnih.gov This BCR-like signal provided by LMP2A is thought to be crucial for the efficient long-term growth of infected B cells in culture and provides a survival signal that can protect BCR-negative B cells from apoptosis. uniprot.orgashpublications.org LMP2A can also influence various signaling pathways, including PI3K/Akt and Ras/ERK. nih.govnih.govnih.gov
The function of LMP2B is less well-defined compared to LMP2A. uniprot.orguniprot.orgacs.org Lacking the N-terminal signaling domain, LMP2B cannot initiate a BCR-like signal on its own. uniprot.orgashpublications.org However, some studies suggest that LMP2B may modulate LMP2A activity. uniprot.orgnih.govuniprot.org For example, LMP2B has been shown to colocalize with LMP2A and may interfere with LMP2A aggregation and phosphorylation, thereby negatively regulating LMP2A's function in preventing the switch from latent to lytic replication. uniprot.orgnih.gov Overexpression of LMP2B in certain cell lines has been associated with increased lytic gene expression upon BCR cross-linking, suggesting it might interfere with LMP2A's block on lytic induction. uniprot.org Despite its less clear role in B cells, LMP2B is co-expressed with LMP2A in many EBV-associated malignancies, including those of epithelial origin, and has been suggested to contribute to epithelial cell spreading and motility. wikipedia.orgashpublications.org
A summary of the key structural and functional differences between LMP2A and LMP2B is presented in the table below:
| Feature | LMP2A | LMP2B |
| N-terminal domain | Present (119 amino acids) | Absent (Non-coding exon 1) |
| ITAM motif | Present | Absent |
| BCR mimicry | Yes | No |
| Role in Latency | Critical for maintenance, blocks lytic reactivation | May negatively regulate LMP2A's function |
| Role in B cell survival | Provides survival signals | Less clear role |
| Expression in Tumors | Frequently detected | Frequently detected (often with LMP2A) |
Contribution to Pre-clinical Models of EBV-Associated Malignancies
The frequent detection of LMP2 protein, particularly LMP2A, in various EBV-associated malignancies, including lymphomas and carcinomas, suggests its potential involvement in tumor development and progression. uniprot.orgwikipedia.orgacs.orgnih.govnih.gov Pre-clinical studies utilizing in vitro cell transformation assays and transgenic animal models have provided insights into the oncogenic potential of LMP2.
In Vitro Transformation and Anchorage-Independent Growth Studies
In vitro studies have investigated the ability of LMP2, particularly LMP2A, to induce transformation-associated phenotypes in various cell lines. Expression of LMP2A in epithelial cell lines has been shown to induce morphological changes, increase proliferation, and lead to a loss of differentiation markers and cell anchorage, indicative of epithelial cell transformation. ashpublications.orgnih.gov LMP2 has been linked to anchorage-independent growth, a hallmark of transformed cells, as observed in soft agar (B569324) assays. nih.govnih.gov
Detailed research findings indicate that LMP2A can mediate transformation through the constitutive activation of key signaling pathways involved in cell growth and survival, such as the Ras/PI3-K/Akt pathway. nih.govnih.govnih.gov Studies in human keratinocyte and gastric carcinoma cell lines have demonstrated that LMP2A activates the PI3-K/Akt pathway, and in some cases, Ras activation is also observed, correlating with the induction of anchorage-independent growth. nih.gov Inhibition of these pathways has been shown to impair LMP2-mediated transformation phenotypes. nih.gov While LMP2A appears to play a role in the transformation of epithelial cells, its necessity for the in vitro transformation of B cells by EBV has been debated, with some studies suggesting it is dispensable, while others indicate it contributes to the efficiency of immortalization. ashpublications.orgabcam.com
Transgenic Animal Models of LMP2 Protein-driven Pathogenesis
Transgenic animal models have been instrumental in studying the effects of viral proteins in a living system, overcoming limitations of in vitro studies, particularly for a human-specific virus like EBV. ebi.ac.uk Transgenic mice expressing LMP2A have provided valuable insights into its role in B cell development, survival, and potential contributions to pathogenesis.
In transgenic mouse models where LMP2A expression is targeted to B cells, LMP2A has been shown to provide prosurvival signals and can allow for the survival and colonization of aberrant B cells that lack a functional BCR in peripheral lymphoid organs. This mimics a key function of the BCR in normal B cell development and suggests how LMP2A might contribute to the persistence of latently infected B cells. LMP2A transgenic mice have also exhibited phenotypes related to altered B cell development and, in some cases, predisposition to autoimmune disease. ebi.ac.uk
Furthermore, transgenic mouse models have been used to investigate the combined effects of EBV latent proteins, such as LMP1 and LMP2A, on epithelial carcinoma development. Studies using transgenic mice expressing LMP1 and/or LMP2A in the basal epithelium have shown that while LMP1 can act as a weak tumor promoter, the co-expression of both LMP1 and LMP2A significantly increased the development of squamous cell carcinoma in response to a tumor initiation and promotion protocol. This suggests that LMP1 and LMP2A can cooperate to promote carcinoma progression, potentially through their combined effects on activating multiple signaling pathways like ERK and Stat3.
| Model Type | Key Findings Related to LMP2 Protein | Relevant Phenotypes Observed |
| In Vitro (Epithelial) | Induction of morphological changes, increased proliferation, loss of differentiation, anchorage-independent growth. nih.govashpublications.orgnih.gov | Transformation, altered cell adhesion and motility. wikipedia.orgashpublications.orgnih.gov |
| In Vitro (B cell) | May contribute to the efficiency of immortalization; not always essential for transformation. ashpublications.orgabcam.com | Efficient long-term growth in culture (LMP2A). ashpublications.org |
| Transgenic Mice (B cell) | Provides prosurvival signals; allows survival of BCR-negative B cells; alters B cell development. | Survival of aberrant B cells, altered B cell populations, potential for autoimmunity. ebi.ac.uk |
| Transgenic Mice (Epithelial) | Cooperates with LMP1 to increase carcinoma development. | Increased papilloma and carcinoma formation in response to carcinogens. |
Regulatory Mechanisms Governing Lmp2 Protein Expression and Function
Epigenetic Regulation of the LMP2 Protein Locus
Epigenetic modifications play a significant role in controlling the expression of viral genes, including LMP2, during different phases of EBV latency. These modifications involve alterations to chromatin structure without changes in the underlying DNA sequence.
Role of CTCF-Cohesin Binding Sites
CCCTC-binding factor (CTCF) and cohesin are chromatin regulatory factors that are implicated in the coordinated control of multiple gene loci in EBV latency. nih.govnih.govmdpi.com CTCF binds at several key regulatory regions within the EBV genome, often in conjunction with cohesin. nih.govmdpi.com Specifically, CTCF and cohesin can bind to a position within the first intron of LMP2A and the 3' untranslated region (3'UTR) of LMP1. nih.gov
Research using EBV bacmid-immortalized lymphoblastoid cell lines (LCLs) has investigated the role of a specific CTCF-cohesin binding site, referred to as CTCF166, in regulating the LMP1/LMP2 locus. Genetic disruption of the CTCF166 binding site (EBVΔCTCF166) leads to a deregulation of LMP1, LMP2A, and LMP2B transcription. nih.govnih.gov In EBVΔCTCF166 virus-immortalized primary B lymphocytes, a decrease in LMP1 and LMP2A mRNA was observed, accompanied by a corresponding increase in LMP2B mRNA. nih.gov This suggests that the CTCF166 binding site is required for the proper transcriptional regulation of these genes. nih.gov
Furthermore, the loss of CTCF166 binding has been shown to result in the accumulation of heterochromatic epigenetic marks at the LMP2A and LMP1 promoter regions. nih.gov Chromosome conformation capture (3C) studies revealed that DNA loop formation with the origin of plasmid replication (OriP) enhancer was eliminated in EBVΔCTCF166, indicating a role for this CTCF site in chromatin architecture. nih.govnih.gov These findings suggest that a single CTCF binding site controls LMP2A and LMP1 promoter selection, chromatin boundary function, DNA loop formation, and episome copy number control during EBV latency. nih.gov
Influence of Histone Modifications and DNA Methylation
Histone modifications and DNA methylation are key epigenetic mechanisms that influence gene expression. nih.govcusabio.com In EBV, the patterns of these modifications vary between different latency types and correlate with distinct viral gene expression programs. nih.gov
In Type III latency, where LMP1 and LMP2 are actively transcribed, the Cp and the LMP1/LMP2 promoters are enriched for euchromatic histone marks such as acetylated histones (e.g., H3K9Ac, H3K27ac, H4 Ac) and H3K4me3. nih.gov These marks are associated with active gene expression. nih.govbiomodal.com Conversely, in Type I latency, where these promoters are inactive, these euchromatic marks are absent from Cp and LMP1/LMP2. nih.gov
The disruption of the CTCF166 binding site in EBVΔCTCF166 LCLs resulted in epigenetic changes at the LMP2A promoter region. nih.gov The reduction of LMP1 and LMP2A expression correlated with a loss of the euchromatic histone modification H3K9ac and a corresponding increase in the heterochromatic histone modification H3K9me3 at the LMP2A promoter region. nih.gov H3K9me3 is typically associated with constitutive heterochromatin and gene silencing. nih.gov
DNA methylation also contributes to the epigenetic regulation of the LMP locus. DNA methylation of promoter regions generally correlates with gene silencing. nih.govcusabio.com In EBVΔCTCF166 LCLs, DNA methylation was found to be elevated in the promoter control regions for both LMP1 and LMP2 compared to wild-type LCLs. nih.gov Interestingly, DNA methylation was enriched to a greater extent at the LMP1 and LMP2B promoter regions relative to the LMP2A promoter region in these cells. nih.gov This suggests that CTCF plays a complex role in regulating epigenetic modifications at the LMP locus, influencing both histone modifications and DNA methylation patterns. nih.gov
Transcriptional Control by Host Factors (e.g., IRF-1, STAT1, EBNA2)
The transcription of LMP2 is also influenced by host cellular transcription factors and viral proteins.
Interferon regulatory factor 1 (IRF-1) and Signal Transducer and Activator of Transcription 1 (STAT1) are host factors that play a role in LMP2 transcription. LMP2 is a subunit of the 20S proteasome and is involved in processing viral and tumor antigens for presentation to CD8+ T cells. embopress.org Transcription of LMP2 is regulated by a bidirectional promoter that is shared with the TAP1 gene. embopress.orgnih.gov In melanoma cell lines, LMP2 transcription is activated only in the presence of both STAT1 and IRF-1. embopress.org Studies in STAT1-null and IRF-1-null mice have shown that they express the LMP2 gene at much lower levels than wild-type mice. embopress.orgnih.gov The LMP2 promoter contains overlapping interferon consensus sequence 2/γ-interferon-activated sequence (ICS-2/GAS) elements that bind to IRF-1 and STAT1 and are constitutively occupied in vivo. embopress.org A complex of unphosphorylated STAT1 and IRF1 has been shown to support the transcription of the LMP2 gene. embopress.orgresearchgate.net
EBV nuclear antigen 2 (EBNA2) is a viral protein expressed during latency III and is essential in early latent gene reprogramming. frontiersin.org EBNA2, along with the DNA binding protein CBF1, acts as a transcription factor for viral proteins by activating the viral promoters for EBNA1, LMP1, and LMP2A/B. frontiersin.org Thus, EBNA2 contributes to the transcriptional activation of LMP2.
Post-translational Modifications of LMP2 Protein (e.g., Tyrosine Phosphorylation, Ubiquitination)
LMP2 protein undergoes various post-translational modifications (PTMs) that can affect its function, localization, and interactions with other proteins. These modifications include tyrosine phosphorylation and ubiquitination. uniprot.orgnih.govuniv.kiev.uamdpi.com
LMP2A requires association with the host protein tyrosine kinase LYN to become tyrosine phosphorylated. nih.gov Association with both LYN and SYK is required for LMP2A to block B-cell receptor (BCR) activation. nih.gov LMP2A acts like a dominant negative inhibitor of sIg-associated protein tyrosine kinases, LYN and SYK, and blocks translocation of the BCR into lipid rafts. uniprot.org LMP2A can be phosphorylated on cytoplasmic N-terminal tyrosine residues, possibly by host LYN. uniprot.org LMP2A has also been shown to promote the phosphorylation of adaptor proteins ITSN1 and Shb by tyrosine kinases SYK and LYN. univ.kiev.ua
Ubiquitination is another important post-translational modification for LMP2. LMP2A associates with the Nedd4 family of E3 ubiquitin ligases, such as ITCH and NEDD4L. uniprot.orgnih.gov This association can result in the ubiquitination of LMP2A itself and LMP2A-associated proteins. uniprot.orgnih.gov LMP2A can be ubiquitinated on the N-terminus in a lysine-independent manner by human ITCH and WWP2. uniprot.org LMP2A serves as a molecular scaffold to recruit SYK, LYN, and E3 protein-ubiquitin ligases, leading to ubiquitination and potential degradation of both tyrosine kinases. uniprot.org
Palmitoylation, a fatty acid modification, has also been investigated for its role in LMP2A function. LMP2A is palmitoylated on multiple cysteines. nih.gov However, studies using an LMP2A mutant that was not palmitoylated found that this modification was not required for LMP2A to localize to lipid rafts, undergo tyrosine phosphorylation, associate with LMP2A-associated proteins, or be ubiquitinated. nih.gov
Methodological Approaches in Lmp2 Protein Research
Recombinant EBV Systems and Genetic Manipulation (e.g., Knockout Viruses, Bacmids)
Recombinant EBV systems are crucial for studying the specific roles of LMP2 and its isoforms, LMP2A and LMP2B. By genetically manipulating the viral genome, researchers can create viruses with targeted deletions or modifications in the LMP2 gene.
Knockout Viruses: Generating EBV with knockout mutations in LMP2A, LMP2B, or both (Δ2A, Δ2B, Δ2A/Δ2B) allows for the investigation of the necessity and specific contributions of each isoform to viral infection and latency. Studies using recombinant EBV with knockouts of LMP2A and/or LMP2B have shown that LMP2A is critical for efficient activation, proliferation, and survival of EBV-infected B cells in the early stages of infection, impacting long-term growth of lymphoblastoid cell lines (LCLs) in vitro. plos.orgresearchgate.net The lowest levels of activation, proliferation, and LCL formation were observed when both isoforms were deleted. plos.orgresearchgate.net While previous studies suggested LMP2A was dispensable for LCL establishment, analyses of early infection stages reveal its importance for efficient long-term growth in culture. plos.org
Bacmids: EBV can be maintained as a bacterial artificial chromosome (BAC), known as a bacmid. This system allows for convenient genetic manipulation of the large viral genome using bacterial genetics before reconstituting infectious virus in mammalian cells. This approach facilitates the creation of recombinant EBV strains with specific mutations, insertions, or deletions in the LMP2 gene, enabling detailed functional analysis of the protein and its domains.
In Vitro Cell Line Models for Functional Characterization (e.g., Lymphoblastoid Cell Lines, Epithelial Cell Lines)
A range of in vitro cell line models are employed to characterize LMP2 protein function. These models represent different host cell types infected by EBV and different patterns of viral latency.
Lymphoblastoid Cell Lines (LCLs): EBV-immortalized LCLs are a primary model for studying type III latency, where LMP2A and LMP2B are typically expressed alongside other latent proteins. plos.orgasm.orgnih.govasm.org LCLs are generated by infecting primary B cells with EBV in vitro and serve as an important model for studying the tumorigenic properties of EBV. plos.orgnih.gov Studies using LCLs have demonstrated the expression of LMP2A and LMP2B and their localization to the plasma membrane. nih.gov LCLs are also used to generate and expand LMP2-specific cytotoxic T lymphocytes (CTLs) for potential adoptive immunotherapy applications. nih.govcancer.govcancerresearchhorizons.com
Epithelial Cell Lines: EBV is associated with epithelial cancers like nasopharyngeal carcinoma (NPC) and gastric carcinoma, where LMP2 is consistently detected. asm.orgasm.orgresearchgate.net Epithelial cell lines, such as HaCat, SCC12F, A431, and MCF10A, are used to study the effects of LMP2 expression on epithelial cell growth, differentiation, migration, and transformation. asm.orgasm.org Expression of LMP2A in epithelial cell lines has been shown to inhibit differentiation, increase migration, and induce anchorage-independent growth dependent on Ras activation. asm.org Three-dimensional culture of epithelial cell lines like MCF10A has revealed that LMP2 expression can induce abnormal acinar structures, indicating effects on proliferation, polarization, and resistance to cell death. asm.org
Different cell lines can exhibit varying levels of endogenous LMP2 expression, which can influence the outcomes of experiments, particularly those involving the incorporation of LMP2 into the proteasome. pnas.orgresearchgate.net
Transgenic Animal Models for In Vivo Studies
Transgenic animal models, primarily mice, are utilized to investigate the effects of LMP2 expression in a living organism and to complement in vitro findings.
Transgenic Mouse Models: Transgenic mice expressing LMP2A under the control of specific promoters (e.g., immunoglobulin heavy chain promoter for B cells, keratin (B1170402) 14 promoter for epithelial cells) allow researchers to study the in vivo consequences of LMP2 expression in different tissues. asm.orgasm.org For instance, transgenic mice with LMP2 expressed in B cells have shown that LMP2 can provide prosurvival signals. asm.org In contrast, expressing LMP2A alone in the epidermis of transgenic mice did not induce gross alterations in tissue architecture or sensitize the skin to tumor promotion, although co-expression with LMP1 promoted carcinoma development. asm.orgasm.org These models help to elucidate the complex interactions of LMP2 within a physiological context and its potential role in oncogenesis.
Molecular and Cellular Biology Techniques for LMP2 Protein Analysis
A variety of molecular and cellular biology techniques are indispensable for analyzing LMP2 protein expression, localization, interactions, and the regulation of its gene expression.
Protein Expression and Detection Assays (e.g., Western Blotting, Immunofluorescence)
Techniques such as Western blotting and immunofluorescence are widely used to detect and quantify LMP2 protein expression and determine its cellular localization.
Western Blotting: This technique involves separating proteins by size using gel electrophoresis and then transferring them to a membrane for detection with specific antibodies. Western blotting is routinely used to confirm the presence and relative levels of LMP2A and LMP2B in cell lysates or tissue samples. asm.orgnih.govthermofisher.comabcam.comoup.comabcam.comnih.govmybiosource.comabcam.combiocompare.comantibodies.com Antibodies specific to LMP2A, often recognizing its unique N-terminus, are available, while detecting LMP2B can be more challenging due to the lack of widely available specific antibodies. nih.gov
Immunofluorescence: This technique uses fluorescently labeled antibodies to visualize the location of LMP2 protein within cells or tissues. Immunofluorescence studies have shown that LMP2 localizes to membranes, including the plasma membrane, often in the region of LMP1 patches in latently infected lymphocytes. nih.govasm.orgoup.comabcam.combiocompare.comantibodies.com This method provides spatial information about LMP2 expression.
Other related techniques include immunohistochemistry (IHC) for detecting LMP2 in tissue sections thermofisher.commybiosource.com and immunocytochemistry (ICC) for detecting it in cultured cells. thermofisher.comabcam.comabcam.comantibodies.com
Protein-Protein Interaction Mapping (e.g., Immunoprecipitation, Affinity Purification, Computational Interactome Analysis)
Understanding the proteins that interact with LMP2 is crucial for deciphering its functions. Various methods are used to map these interactions.
Immunoprecipitation (IP): This technique involves using an antibody to isolate a specific protein (LMP2) and its interacting partners from a cell lysate. Subsequent analysis of the precipitated proteins, often by Western blotting or mass spectrometry, identifies proteins that bind to LMP2. IP has been used to show that LMP2A is associated with protein kinase activities in epithelial cells and can coprecipitate with various tyrosine kinases like Src family kinases (Lyn, Fyn) and Syk. nih.gov IP is also used to validate interactions identified through other methods, such as yeast two-hybrid screens. nih.govresearchgate.net
Affinity Purification: Similar to IP, affinity purification uses a bait molecule (e.g., a tagged LMP2 protein or an antibody) immobilized on a matrix to capture interacting proteins from a lysate. This method can be used for larger-scale identification of LMP2-binding partners.
Computational Interactome Analysis: Bioinformatic tools and databases can be used to predict potential protein-protein interactions involving LMP2 based on existing data from other studies or protein characteristics. Databases like BioGRID list interactors for LMP2 (PSMB9). uniprot.org While computational methods provide predictions, these interactions typically require experimental validation.
Studies have shown that LMP2A can serve as a molecular scaffold, recruiting kinases like SYK and LYN, as well as E3 ubiquitin ligases such as ITCH and NEDD4L, which can lead to ubiquitination and potential degradation of associated proteins. uniprot.orgarp1.comgenebiosystems.commdpi.com
Gene Expression Analysis (e.g., RT-qPCR, RNA-sequencing)
Analyzing the levels of LMP2 mRNA transcripts provides insights into the regulation of its expression and the patterns of viral latency.
RT-qPCR (Reverse Transcription Quantitative PCR): This sensitive technique is used to quantify the levels of specific mRNA transcripts, including those for LMP2A and LMP2B. RT-qPCR can distinguish between the two isoforms and is used to assess LMP2 gene expression in various cell types and tissues under different conditions. plos.orgasm.orgasm.orgasm.orgoup.comashpublications.orgasm.org Studies have used RT-qPCR to show that LMP2A transcripts are present in most NPC specimens and to analyze the expression of LMP2 and other viral genes during early B cell and epithelial cell infection. plos.orgasm.orgasm.org
RNA-sequencing: This high-throughput technology allows for the comprehensive analysis of all RNA molecules in a sample, providing a global view of gene expression. RNA-seq can be used to identify novel LMP2 transcripts, analyze alternative splicing, and compare LMP2 expression levels across different samples or experimental conditions. While not explicitly detailed for LMP2 in the provided snippets, RNA-seq is a standard technique for gene expression analysis and would be applicable to LMP2 research.
Studies have investigated the transcriptional regulation of the LMP2 gene, noting its bidirectional promoter shared with the TAP1 gene and the involvement of transcription factors like STAT1 and IRF1 in its constitutive and IFN-γ-induced expression. embopress.orgresearchgate.net Analysis of mRNA half-life can also be performed using techniques like Northern blot following treatment with transcriptional inhibitors. researchgate.net
Signaling Pathway Activity Assays (e.g., Phosphorylation Detection)
Investigating the impact of LMP2 on cellular signaling pathways often involves assays designed to detect changes in protein phosphorylation and the activity of associated kinases. LMP2A, one of the subtypes of LMP2, contains an immunoreceptor tyrosine-based activation motif (ITAM) in its N-terminal cytoplasmic domain, which is crucial for modulating signal transduction. guidetopharmacology.org Studies have shown that LMP2A can associate with and become phosphorylated by protein kinases. nih.gov This phosphorylation can be triggered by cell adhesion to extracellular matrix proteins. nih.gov
While Src family kinases are known to be involved in LMP2A phosphorylation in B lymphocytes, research indicates that different protein kinases may be responsible in epithelial cells, with evidence suggesting a role for Csk (C-terminal Src kinase), a negative regulator of Src kinases. nih.gov Coexpression of Csk and LMP2A has been shown to increase LMP2A phosphorylation in epithelial cells, both in nonadherent cells and upon cell adhesion. nih.gov
LMP2A's effects on signaling pathways also involve its interaction with and regulation of protein tyrosine kinases (PTKs) such as Lyn and Syk. fishersci.at LMP2A can recruit these kinases and E3 protein-ubiquitin ligases, potentially leading to ubiquitination and degradation of Lyn and Syk. fishersci.at Furthermore, LMP2A is phosphorylated on serine and threonine residues by mitogen-activated protein kinase (MAPK) and directly interacts with extracellular signal-regulated kinase 1 (ERK1). The ITAM and YEEA signaling domains of LMP2A are required for the activation of Src and Akt signaling pathways, which contribute to phenotypes like resistance to cell death and proliferation. metabolomicsworkbench.org Specifically, LMP2A expression induces an increase in serine 473 phospho-Akt levels, dependent on the YEEA domains. metabolomicsworkbench.org Activation of Akt by LMP2A is also required for Transwell migration and is dependent on the ITAM signaling domain. medchemexpress.com
Cellular Phenotype Assays (e.g., Proliferation, Apoptosis, Migration, Adhesion)
Cellular phenotype assays are widely used to determine the functional consequences of LMP2 expression on host cells, particularly in the context of its role in promoting a malignant phenotype in epithelial cells. These assays assess various cellular behaviors, including proliferation, resistance to apoptosis (programmed cell death), migration, and adhesion.
Expression of LMP2 in epithelial cells has been shown to induce abnormal acinus formation in three-dimensional culture systems, leading to structures that are large, misshapen, and filled. metabolomicsworkbench.org This abnormal morphology indicates that LMP2 induces proliferation, impairs cellular polarization, and confers resistance to cell death, resulting in luminal filling. metabolomicsworkbench.org The resistance to cell death induced by LMP2A requires its ITAM, ITAM, and YEEA signaling domains. metabolomicsworkbench.org The PY domain of LMP2A is specifically required for the inhibition of anoikis and delayed proliferative arrest. metabolomicsworkbench.org
LMP2A and LMP2B have been demonstrated to alter the adhesive and migratory properties of epithelial cells. LMP2A expression induces migration in keratinocytes, as measured by wound healing scratch assays and Transwell migration assays. medchemexpress.comnih.gov This induction of migration requires the ITAM signaling domain of LMP2A and the activation of Syk tyrosine kinase. medchemexpress.com LMP2A-induced Transwell migration is also dependent on the Akt signaling pathway. medchemexpress.com Inhibition of focal adhesion kinase (FAK) or Src kinase inhibits LMP2A-induced migration, suggesting their involvement. medchemexpress.comnih.gov LMP2A expression leads to increased levels of αV-integrin in membrane-enriched fractions, and a neutralizing antibody against αV-integrin blocks LMP2A-induced migration, indicating an αV-integrin-dependent mechanism. medchemexpress.com LMP2A and LMP2B can also promote tyrosine phosphorylation of FAK and other proteins at focal adhesions.
LMP2's effects on cell adhesion molecules have also been observed, although their precise implications for epithelial cell behavior are not fully understood.
Immunological Assays for T Cell Response Characterization (e.g., ELISPOT, Chromium Release Assays)
Immunological assays are critical for evaluating the host immune response to LMP2, particularly the cellular T cell response. Enzyme-Linked Immunospot (ELISPOT) assays and chromium release assays are commonly used techniques for this purpose.
ELISPOT assays are utilized to detect and quantify cytokine-secreting T cells, typically interferon-gamma (IFN-γ), in response to stimulation with LMP2 peptides. uni-freiburg.deebi.ac.ukguidetoimmunopharmacology.org This allows for the characterization of the epitope specificity of T cell responses. For example, ELISPOT assays have been used to assess the reactivity of peripheral blood mononuclear cells (PBMCs) to overlapping peptides covering the LMP2 sequence to identify CD4+ T cell epitopes. uni-freiburg.de ELISPOT can also be used to measure IFN-γ release from cytotoxic T lymphocyte (CTL) lines incubated with LMP2 peptide pools to characterize their epitope specificity. guidetoimmunopharmacology.org Studies have shown that T-cell responses to specific LMP2 epitopes can be detected using ELISPOT screening. uni-freiburg.de
Chromium release assays (⁵¹Cr release assays) are a standard method for measuring the cytotoxic activity of CTLs against target cells presenting specific antigens, such as LMP2 peptides. uni-freiburg.deebi.ac.uk In these assays, target cells are labeled with radioactive chromium (⁵¹Cr) and incubated with effector CTLs. Cell lysis by CTLs releases ⁵¹Cr into the supernatant, which can be measured to quantify cytotoxic activity. Chromium release assays have been used to assess the ability of LMP-specific CTLs to induce lysis of peptide-coated target cells. They have also been employed to investigate the presentation of LMP2-derived epitopes by target cells, including those with deficiencies in antigen processing machinery like TAP-negative cells. Both 5-hour and overnight (18-hour) chromium release assays have been used to assess the cytotoxic capacity of LMP-specific CD4+ T cell clones. uni-freiburg.de
These immunological assays are essential for understanding the magnitude and specificity of T cell responses directed against LMP2, which is relevant for both immune control of EBV infection and the development of immunotherapies targeting LMP2.
Advanced Bioinformatics and Systems Biology Approaches
Advanced bioinformatics and systems biology approaches play an increasingly important role in LMP2 research by providing computational tools and frameworks for analyzing complex biological data, predicting protein properties, modeling interactions, and understanding LMP2's role within cellular networks.
Bioinformatics tools are used for sequence analysis, domain prediction, and the identification of potential functional motifs within the LMP2 protein sequence. For example, the hydrophobicity of peptide sequences can be calculated and correlated with properties like TAP-independent presentation to CTLs.
Systems biology approaches aim to understand biological systems as a whole, integrating data from various experimental sources to build models and identify emergent properties. This can involve constructing protein-protein interaction networks, host-pathogen interaction networks, or gene regulatory networks to place LMP2 within its cellular context. Computational studies can be used to predict potential therapeutic targets or design interventions based on the understanding of LMP2's interactions and pathways.
Molecular dynamics simulations, a computational technique used in structural biology and bioinformatics, can be applied to study the dynamic behavior of LMP2, its interactions with other molecules, and the stability of protein-ligand complexes. This can be useful for understanding how LMP2 interacts with host proteins or potential inhibitors.
Furthermore, computational modeling can be used to analyze the dynamics of signaling pathways influenced by LMP2. For instance, mathematical models using ordinary differential equations have been constructed to analyze Type I interferon signaling pathways, which can be relevant as LMP2 expression is linked to immune modulation and viral latency. Such models can help to understand the temporal dynamics of protein expression and activation within these pathways. The analysis of gene interaction networks, potentially integrated with structural bioinformatics, can also provide insights into the complex molecular interactions involving LMP2.
These computational approaches complement experimental studies by providing testable hypotheses, aiding in the interpretation of large datasets, and offering a systems-level perspective on LMP2 function and its implications in disease.
Future Directions and Emerging Research Avenues for Lmp2 Protein
Elucidation of Undefined Functions and Mechanisms of LMP2B Protein Isoform
The function of the LMP2B protein isoform is largely unknown, and a comprehensive phenotypic analysis has been challenging due to its hydrophobic nature wikipedia.orgpitt.edu. LMP2B differs from LMP2A by lacking the N-terminal 119 amino acid cytoplasmic signaling domain present in LMP2A wikipedia.orgpitt.edu. Despite the focus on LMP2A, homology studies comparing the LMP2 gene across lymphocryptoviruses suggest that promoter regulatory elements and the ability to produce LMP2B transcripts are conserved, implying an as-yet-undetermined role for LMP2B in the EBV life cycle wikipedia.org.
Recent studies have suggested that LMP2B may act as a negative regulator of LMP2A. Research using an LMP2B-expressing cell line demonstrated that LMP2B can singularly block BCR signaling pitt.edu. Furthermore, LMP2B has been shown to modulate LMP2A activity, potentially by blocking LMP2A phosphorylation, which is an early event crucial for LMP2A function and the recruitment of kinases like Lyn and Syk nih.gov. By blocking LMP2A phosphorylation, LMP2B can prevent the recruitment of these kinases to LMP2A nih.gov. This suggests a role for LMP2B in regulating the strength of the LMP2A signal nih.gov.
While LMP2A is considered critical for the efficient activation, proliferation, and survival of EBV-infected B cells at early stages of infection and for long-term growth in culture, LMP2B did not appear to play a significant role in these specific processes in one study plos.orgresearchgate.net. However, LMP2B has been implicated as a critical player in the switch from viral latency to lytic reactivation plos.orgplos.org. It may be important in regulating the activation of lytic virus production from latently infected memory B cells, potentially by preventing LMP2A-induced lytic replication during the expansion phase of infected cells nih.gov. Further studies are needed to fully delineate the role of LMP2B in LMP2A signaling and to determine if LMP2B alone can alter the normal B-cell phenotype nih.gov.
Investigation of Novel LMP2 Protein Variants and Circular RNAs in EBV-Host Interactions
Research continues into novel aspects of LMP2, including the identification and characterization of LMP2 protein variants and associated non-coding RNAs, particularly circular RNAs (circRNAs), and their roles in EBV-host interactions researchgate.netfrontiersin.orgnih.gov. EBV has been found to generate novel circRNAs through backsplicing, and studies have identified a list of putative EBV circRNAs, with a significant majority encoded from latent genes nih.govresearchgate.net.
A novel EBV circRNA derived from exon 5 of the LMP2 gene, termed circLMP-2_e5, has been identified and characterized nih.govresearchgate.net. This circRNA is expressed concomitantly with its linear LMP2 RNA upon EBV lytic reactivation nih.govresearchgate.net. CircLMP-2_e5 can be detected in various EBV-positive cell lines representing different latency programs, with expression levels varying between cell types, such as lower expression in nasopharyngeal carcinoma (NPC) cells compared to B cells nih.govresearchgate.netresearchgate.net. It is localized to both the cytoplasm and the nucleus nih.govresearchgate.netresearchgate.net.
While circLMP-2_e5 does not appear to be involved in regulating cell proliferation, host innate immune response, its linear parental transcripts, or EBV lytic reactivation, other EBV-encoded circRNAs, such as circBARTs, have been shown to play roles in immune escape and NPC development nih.govresearchgate.netaacrjournals.org. Given the cytoplasmic localization of circLMP-2_e5, it is possible it may function as a miRNA or RNA binding protein sponge or even serve as a template for translation nih.gov. A different EBV circRNA, circLMP-2A, formed from backsplicing of LMP2A exons, has been reported to promote cancer stemness properties in EBV-associated gastric carcinoma cells through a specific miRNA axis nih.gov. Further investigation into LMP2-derived circRNAs is needed to understand their full biological functions in the EBV life cycle and associated diseases nih.govresearchgate.net.
Detailed Mechanistic Dissection of LMP2 Protein-Mediated Signaling Networks and Their Crosstalk
LMP2, particularly LMP2A, is known to engage and modulate several cellular signaling pathways crucial for B cell activation, proliferation, and survival, as well as contributing to oncogenesis wikipedia.orgresearchgate.netvirosin.orgnih.govbiorxiv.org. Detailed mechanistic dissection of these signaling networks and their crosstalk is an ongoing area of research nih.govmdpi.comaacrjournals.org.
LMP2A contains an immunoreceptor tyrosine-based activation motif (ITAM) in its N-terminal cytoplasmic domain, which is essential for blocking BCR-mediated signal transduction wikipedia.orgplos.org. Through its ITAM, LMP2A associates with and activates Src family protein tyrosine kinases (PTKs) and spleen tyrosine kinase (Syk), which are normally involved in BCR signal transduction wikipedia.orgnih.gov. This mimicry allows LMP2A to bypass the requirement for immunoglobulin recombination and support the survival of immunoglobulin M-negative cells wikipedia.org.
LMP2A signaling involves multiple downstream pathways, including Ras/phosphatidylinositol 3′-OH kinase (PI3K)/Akt/mTOR signaling, which provides survival signals to BCR-negative B cells researchgate.netnih.gov. LMP2A can also engage the JNK mitogen-activated protein (MAP) kinase and beta-catenin signaling pathways nih.gov. In epithelial cells, LMP2A has been shown to induce cell migration, potentially through its association with Syk kinase nih.gov. LMP2A also activates the PI3-K/Akt, JNK/SAPK, ERK-MAPK, and Wnt/β-catenin signaling pathways, promoting cell growth, inhibiting apoptosis and differentiation, and contributing to cell transformation researchgate.net.
Crosstalk between LMP2A and other viral proteins, such as LMP1, in modulating signaling pathways is also being investigated nih.govashpublications.org. LMP2A has been shown to affect LMP1-mediated NF-κB signaling and the survival of lymphoma cells, partly by regulating TRAF2 expression nih.govashpublications.org. Both LMP1 and LMP2A appear to be required for survival in naturally infected lymphoma cells and lymphoblastoid cell lines, supporting their potential as therapeutic targets nih.govashpublications.org. Further research is needed to fully understand the intricate interplay between LMP2 isoforms and host cellular pathways in different cell types and latency programs.
Pre-clinical Development of LMP2 Protein-Targeted Therapeutic Strategies
Given the role of LMP2, particularly LMP2A, in the pathogenesis of EBV-associated malignancies, there is significant interest in developing LMP2 protein-targeted therapeutic strategies researchgate.netashpublications.orgmdpi.com. LMP2 serves as a major viral antigen for the development of therapeutic vaccines and T-cell-based immunotherapies in patients with EBV-associated cancers like NPC frontiersin.orgaacrjournals.org.
One approach involves antigen-specific cytotoxic T lymphocyte (CTL) therapy targeting LMP2. Pre-clinical studies are exploring the use of HLA class I-edited allogeneic induced pluripotent stem cell (iPSC)-derived virus-specific T cells targeting LMP2 for EBV-associated lymphomas. These engineered T cells aim to evade allogeneic immune responses while enhancing T cell function and have shown higher cytotoxicity against EBV-positive lymphoma cells in vitro compared to original LMP2-CTLs. In vivo studies in mouse models have also demonstrated tumor suppressive effects of these LMP2-targeted T cells.
Another strategy is the development of therapeutic vaccines that induce LMP2-specific CTL responses frontiersin.orgaacrjournals.org. Replication-incompetent adenoviral vaccines encoding multiple HLA class I-restricted CTL epitopes from LMP1 and LMP2 as a polyepitope have been developed aacrjournals.org. Immunization with such polyepitope vaccines has generated strong LMP-specific CTL responses in mouse models and can rapidly expand human CTL responses to LMP antigens in vitro aacrjournals.org. These expanded T cells effectively lyse target cells sensitized with LMP1 and/or LMP2 CTL epitopes aacrjournals.org. This approach shows promise for inducing protective CTL responses against EBV-associated malignancies aacrjournals.org.
While targeting LMP2 shows potential, challenges remain, including the generally low precursor frequency of LMP-specific CTLs and the potential oncogenic nature of full-length LMP antigens aacrjournals.org. Delivering immunogenic determinants as a polyepitope vaccine is a strategy to overcome these limitations aacrjournals.org. The heterogeneous expression of LMP2 in tumor specimens also suggests that the clinical benefits of targeting LMP2 alone may be limited, highlighting the need for combination strategies or targeting multiple viral antigens frontiersin.org.
Understanding LMP2 Protein's Role in Diverse EBV Latency Programs and Tropisms
EBV exhibits different latency programs characterized by the expression of distinct sets of viral genes, and these programs are associated with different EBV-associated diseases and cell tropisms virosin.org. Understanding the specific role of LMP2 protein in these diverse latency programs and its contribution to EBV tropism is a critical area of research.
EBV primarily infects B cells and epithelial cells, establishing latent infection in memory B cells which serve as a viral reservoir virosin.org. Different latency programs (Type 0, I, II, III) are observed in various EBV-associated conditions virosin.org. LMP2A and LMP2B are expressed in Type II and Type III latency programs. Type II latency, characterized by the expression of EBNA1, LMP1, and LMP2A/B, is found in NPC and some cases of Hodgkin lymphoma. Type III latency, expressing all EBNAs, LMP1, and LMP2, is typically seen in lymphoblastoid cell lines (LCLs) nih.gov.
LMP2A plays a crucial role in the Type III latency program in B cells by mimicking BCR signaling, which is essential for the survival and proliferation of infected B cells and the establishment of latency wikipedia.orgplos.orgresearchgate.net. It helps B cells bypass the need for immunoglobulin recombination and colonize peripheral lymphoid organs wikipedia.org. While LMP2A is critical for efficient long-term growth of B cells in vitro, LMP2B's role in this context appears less significant plos.orgresearchgate.net.
In epithelial cells, where EBV infection can lead to diseases like NPC, LMP2A and LMP2B expression has been observed plos.orgvirosin.org. Studies suggest that LMP2A is required for the successful outgrowth of EBV-infected epithelial cells in vitro and that both isoforms may contribute to epithelial cell spreading and motility plos.orgplos.orgvirosin.org. The expression of LMP2A is more consistent in NPC compared to LMP1.
Q & A
Q. What is the functional role of LMP-2 in maintaining Epstein-Barr virus (EBV) latency?
LMP-2, particularly the LMP-2A isoform, blocks B-cell receptor (BCR) signaling by sequestering tyrosine kinases (e.g., Syk and Lyn) via its N-terminal cytoplasmic domain. This prevents lytic reactivation of EBV, enabling persistent viral latency. Methodologically, knockout studies using siRNA or CRISPR-Cas9 in B-cell models, combined with phosphoproteomic assays, are used to validate its role in maintaining latency .
Q. How is LMP-2 expression detected in clinical samples, and what are common methodologies?
Quantitative PCR (q-PCR) with the 2^-ΔΔCt method is widely used to measure LMP-2 mRNA levels, normalized to housekeeping genes like GAPDH. Immunohistochemistry (IHC) or Western blotting detects protein expression in tissues. For example, studies on nasopharyngeal carcinoma (NPC) reported LMP-2 positivity in 39.78% of tumor samples (vs. 1% in controls) using q-PCR thresholds (Ct < 35) .
Q. What signaling pathways are regulated by LMP-2 in EBV-associated cancers?
LMP-2A activates the ERK/MAPK and PI3K/Akt pathways to promote cell survival and proliferation. These pathways are studied via phospho-specific antibodies in Western blots, kinase inhibition assays (e.g., U0126 for ERK), and luciferase reporters for pathway activity .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on LMP-2 expression across studies?
Discrepancies may arise from sample heterogeneity (e.g., tumor stage), detection limits of assays, or EBV latency type (e.g., LMP-2 is expressed in latency II but not I). Standardizing protocols (e.g., Ct thresholds in q-PCR) and using multiplex assays (e.g., NanoString for mRNA/protein co-detection) improve consistency. Meta-analyses adjusting for variables like tumor grade or viral load are also critical .
Q. What experimental strategies are used to design LMP-2-targeted therapies?
Affibody molecules (e.g., ZEBV LMP-212, Z142) are developed via phage display libraries screened against LMP-2 epitopes. Binding affinity is validated using surface plasmon resonance (SPR; KD values <10 nM). For therapeutic fusion proteins (e.g., Z142X affitoxin), cytotoxicity is tested in vitro (IC50 assays) and in vivo using EBV+ xenograft models .
Q. How do LMP-2 isoforms (LMP-2A vs. LMP-2B) differentially influence oncogenesis?
LMP-2A’s cytoplasmic domain drives oncogenic signaling, while LMP-2B lacks this region and modulates latency. Isoform-specific knockdown (siRNA) or overexpression in epithelial/B-cell lines, followed by transcriptomic profiling (RNA-seq), reveals distinct regulatory networks. Co-immunoprecipitation (Co-IP) identifies unique interacting partners (e.g., TRAF6 for LMP-2A) .
Q. What statistical approaches address the association between LMP-2 expression and clinical outcomes?
Chi-square tests assess categorical variables (e.g., LMP-2+ vs. LMP-2- tumors). Odds ratios (OR) and relative risk (RR) with 95% confidence intervals (CI) quantify diagnostic utility. Multivariate Cox regression models adjust for confounders (e.g., age, TNM stage) in survival analyses .
Methodological Considerations
Q. How are LMP-2-specific cytotoxic T lymphocytes (CTLs) generated for immunotherapy?
Peptide vaccines (e.g., LMP-2:340-349) are administered with adjuvants (e.g., Montanide ISA-51) to stimulate CTLs. ELISpot assays measure IFN-γ secretion, and tetramer staining quantifies antigen-specific CD8+ T cells. Clinical trials monitor responses via tumor regression and EBV DNA load reduction .
Q. What in vivo models are suitable for studying LMP-2’s role in tumorigenesis?
EBV+ humanized mice or patient-derived xenografts (PDXs) recapitulate LMP-2+ malignancies. Bioluminescence imaging tracks tumor growth, while ex vivo analyses (IHC, flow cytometry) validate LMP-2 expression and immune infiltration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
